Tetradecanoic-d27 acid

Descripción general

Descripción

El ácido mirístico en sí es un ácido graso saturado de 14 carbonos que se encuentra en diversas grasas animales y vegetales, particularmente en la grasa de la mantequilla, el aceite de coco, el aceite de palma y el aceite de nuez moscada . Desempeña funciones esenciales en los procesos biológicos debido a su naturaleza anfipática y su participación en el metabolismo de los lípidos.

Métodos De Preparación

Rutas sintéticas: El ácido mirístico-d27 puede sintetizarse mediante reacciones químicas que involucran precursores deuterados. Un método común es la deuteración del ácido mirístico utilizando gas deuterio o reactivos deuterados.

Condiciones de reacción: El proceso de deuteración generalmente ocurre bajo condiciones controladas, como el uso de gas deuterio en presencia de un catalizador o solventes deuterados. Las condiciones de reacción específicas pueden variar según la ruta sintética elegida.

Producción industrial: La producción a escala industrial del ácido mirístico-d27 implica procesos de deuteración a gran escala. Los métodos industriales detallados son propietarios y pueden no estar ampliamente disponibles en la literatura.

Análisis De Reacciones Químicas

Reacciones: El ácido mirístico-d27 puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Los procesos oxidativos pueden conducir a la formación de derivados del ácido mirístico.

Reducción: Las reacciones de reducción pueden producir derivados saturados o parcialmente saturados.

Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales unidos a la cadena de carbono.

Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO4) o ácido crómico (H2CrO4).

Reducción: El borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) son agentes reductores comúnmente utilizados.

Sustitución: Diversos nucleófilos (por ejemplo, haluros, aminas) pueden reemplazar los grupos funcionales.

Productos principales: Los productos específicos dependen del tipo de reacción. La oxidación puede producir ácidos carboxílicos, mientras que la reducción puede conducir a alcoholes o ácidos grasos saturados.

Aplicaciones Científicas De Investigación

Metabolic Studies

Role in Metabolism

Tetradecanoic-d27 acid serves as a valuable tracer in metabolic studies due to its deuterated nature. Researchers utilize it to investigate fatty acid metabolism and its implications in health conditions such as obesity and insulin resistance. For instance, studies have shown that deuterated fatty acids can help elucidate the metabolic pathways of lipids in human subjects, providing insights into disorders like polycystic ovary syndrome (PCOS) where altered free fatty acid levels are observed .

Drug Development

Pharmacokinetic Studies

The incorporation of deuterium into drug molecules has been shown to influence their pharmacokinetic properties. This compound is employed as an internal standard in quantitative analyses during drug development processes. Its stability and solubility in organic solvents make it suitable for use in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) methods . This application is critical for ensuring accurate quantification of drug compounds and understanding their metabolic fates.

Analytical Chemistry

Internal Standardization

In analytical chemistry, this compound is used as an internal standard for the quantification of myristic acid derivatives. This is particularly useful in studies involving complex biological matrices where precise measurement is essential for drawing accurate conclusions about lipid profiles and metabolic states . The high purity (>98%) of commercially available this compound ensures reliable results in analytical applications.

Nutritional Research

Fatty Acid Composition Studies

this compound aids in understanding the role of dietary fats in human health. It has been utilized in studies assessing the impact of saturated fatty acids on insulin sensitivity and lipid metabolism. By tracking the incorporation of deuterated fatty acids into various tissues, researchers can better understand how different types of fats affect metabolic health .

Cosmetic Formulations

Emulsifiers and Stabilizers

In the cosmetic industry, this compound is explored for its potential as an emulsifier and stabilizer due to its surfactant properties. Its role in enhancing the texture and stability of formulations makes it a candidate for use in creams and lotions that require a stable oil-water emulsion . Research indicates that formulations containing such fatty acids can improve skin hydration and overall product efficacy.

Data Summary

| Application Area | Key Uses | Benefits/Insights |

|---|---|---|

| Metabolic Studies | Tracer for fatty acid metabolism | Insights into obesity, insulin resistance |

| Drug Development | Internal standard for GC/LC-MS | Enhanced pharmacokinetic profiling |

| Analytical Chemistry | Quantification standard | Accurate lipid profile measurement |

| Nutritional Research | Dietary fat impact studies | Understanding effects on metabolic health |

| Cosmetic Formulations | Emulsifier/stabilizer | Improved formulation stability and skin hydration |

Case Studies

-

Insulin Resistance Study

A study published in PMC4223443 demonstrated that using deuterated fatty acids like this compound helped identify correlations between free fatty acids and insulin resistance markers in women with PCOS . This research highlighted the importance of fatty acid profiles in understanding metabolic disorders. -

Drug Metabolism Research

Research involving the use of this compound as an internal standard showed significant improvements in the accuracy of drug quantification methods, leading to better insights into drug metabolism pathways . -

Cosmetic Efficacy Evaluation

A study evaluated various formulations containing this compound, revealing its effectiveness as a stabilizing agent that enhances skin hydration properties while maintaining product stability over time .

Mecanismo De Acción

El mecanismo exacto de los efectos del ácido mirístico-d27 depende de su contexto. Puede influir en la acilación de proteínas, la fluidez de la membrana o las vías de señalización. Se necesitan más investigaciones para dilucidar los objetivos moleculares específicos.

Comparación Con Compuestos Similares

El ácido mirístico-d27 destaca por su etiquetado de deuterio, que permite una cuantificación precisa. Los compuestos similares incluyen ácido mirístico (no deuterado) y otros ácidos grasos como el ácido palmítico (C16:0) y el ácido esteárico (C18:0).

Actividad Biológica

Tetradecanoic-d27 acid, also known as deuterated myristic acid, is a saturated fatty acid with significant implications in biological research and therapeutic applications. This article explores its biological activity, metabolic pathways, and potential health benefits, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 60658-41-5 |

| Molecular Formula | C₁₄H₂₇O₂ |

| Molecular Weight | 255.537 g/mol |

| Density | 1.005 g/cm³ |

| Melting Point | 52-54 °C |

| Boiling Point | 250 °C at 100 mm Hg |

This compound is primarily derived from natural sources such as butterfat, coconut oil, and palm oil, and it plays a crucial role in various metabolic processes.

Metabolic Pathways and Mechanisms

This compound is involved in several metabolic pathways, particularly in lipid metabolism. Research indicates that fatty acids like tetradecanoic acid can influence the synthesis of triglycerides and phospholipids, impacting cellular energy storage and membrane composition.

Fatty Acid Synthesis

Studies have shown that fatty acid synthase (FASN) plays a pivotal role in regulating the incorporation of dietary fatty acids into triglycerides. Inhibition of FASN leads to alterations in fatty acid profiles in tissues, suggesting that tetradecanoic-d27 can serve as a tracer to study lipid metabolism dynamics in vivo .

Biological Activity

The biological activities associated with this compound include:

- Anti-inflammatory Effects : Research indicates that saturated fatty acids can modulate inflammatory responses, potentially reducing chronic inflammation .

- Cell Cycle Regulation : Tetradecanoic-d27 has been implicated in apoptosis and cell cycle regulation pathways, which are critical for cancer research .

- Immunomodulation : Its role in immune response modulation has garnered attention, particularly in the context of autoimmune diseases .

Case Studies

- Inhibition of Fatty Acid Synthase : A study involving patients with non-alcoholic steatohepatitis (NASH) demonstrated that administration of FASN inhibitors increased the levels of polyunsaturated fatty acids (PUFAs) while decreasing saturated fatty acids (SFAs) in triglyceride composition. This suggests a potential therapeutic role for tetradecanoic-d27 in managing lipid profiles .

- Metabolomic Profiling : Untargeted metabolomic analyses using deuterated fatty acids like tetradecanoic-d27 have been utilized to identify metabolic disorders, highlighting its utility as a biomarker for conditions such as ornithine transcarbamylase deficiency .

Propiedades

IUPAC Name |

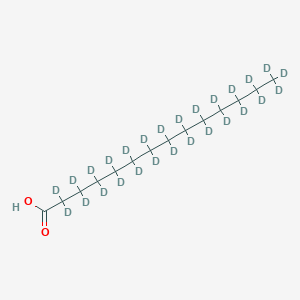

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-RZVOLPTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583616 | |

| Record name | (~2~H_27_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60658-41-5 | |

| Record name | (~2~H_27_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60658-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.